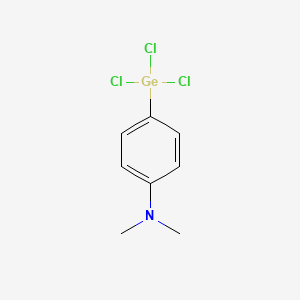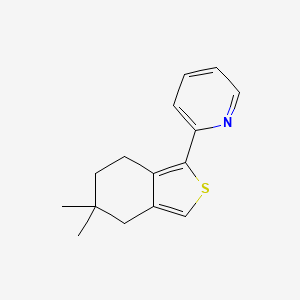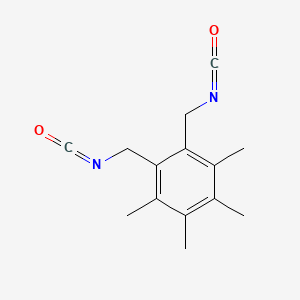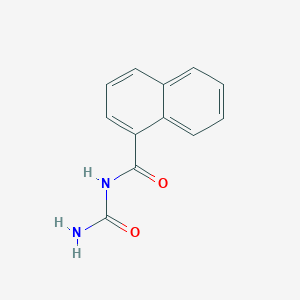methanone CAS No. 160412-57-7](/img/structure/B14271570.png)
[4-(2-Bromoethoxy)phenyl](4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethoxy)phenylmethanone: is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a bromoethoxy group and a chlorophenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-bromoethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoethoxy group in 4-(2-Bromoethoxy)phenylmethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups and resulting in new products.
Coupling Reactions: The phenyl rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
Chemistry: In chemistry, 4-(2-Bromoethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: Industrially, 4-(2-Bromoethoxy)phenylmethanone is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Bromoethoxy)phenylmethanone involves its interaction with specific molecular targets. The bromoethoxy and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 4-(2-Chloroethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
Comparison: Compared to its analogs, 4-(2-Bromoethoxy)phenylmethanone exhibits unique reactivity due to the presence of both bromoethoxy and chlorophenyl groups. This combination allows for a broader range of chemical transformations and potential applications. The specific substituents on the phenyl rings influence the compound’s physical and chemical properties, making it distinct from its similar counterparts.
特性
CAS番号 |
160412-57-7 |
|---|---|
分子式 |
C15H12BrClO2 |
分子量 |
339.61 g/mol |
IUPAC名 |
[4-(2-bromoethoxy)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
InChIキー |
CZXRYFFVWIJQJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




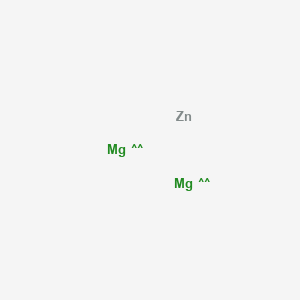
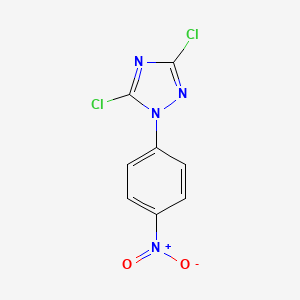
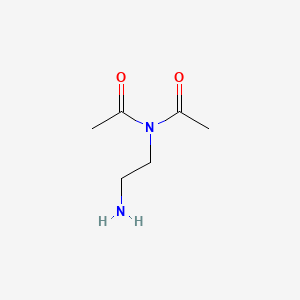
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
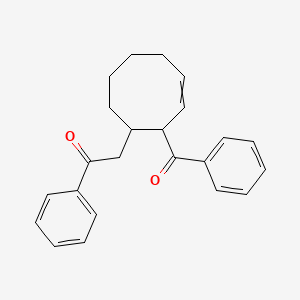
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
